![molecular formula C27H43N9O15P2 B12337548 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate” is a complex organic molecule. It features multiple functional groups, including purine and pteridine derivatives, which are often found in biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine and pteridine rings, followed by their functionalization and coupling. Typical reaction conditions might include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Pteridine synthesis: Using intermediates like p-aminobenzoic acid and ribose.
Coupling reactions: Utilizing reagents like phosphoramidites and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Continuous flow reactors: For efficient heat and mass transfer.
Automated synthesis: To minimize human error and increase reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxo derivatives.
Reduction: Producing reduced forms of the purine and pteridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional oxygen atoms.
Reduced derivatives: With fewer double bonds.
Substituted compounds: Featuring new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential drug candidate for treating diseases.
Industry: In the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors. This could include:
Binding to active sites: Inhibiting or activating enzyme function.
Modulating pathways: Affecting cellular processes like DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells.
Folic acid: A vitamin involved in DNA synthesis and repair.
NADH: A coenzyme in redox reactions.
Uniqueness
The compound’s unique combination of purine and pteridine rings, along with its specific functional groups, distinguishes it from other similar molecules. This uniqueness could confer specific biological activities or chemical properties.
Propiedades
Fórmula molecular |
C27H43N9O15P2 |
|---|---|
Peso molecular |
795.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H43N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h8-16,18-21,24,26,32,37-41H,3-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t10?,11?,12?,13?,14-,15+,16+,18?,19-,20+,21+,24?,26+/m0/s1 |
Clave InChI |
JIAKNKXJZCHHPO-RFLSWHBGSA-N |
SMILES isomérico |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


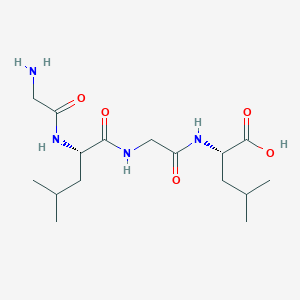
![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
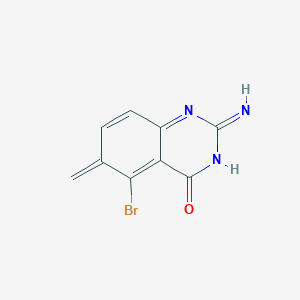
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
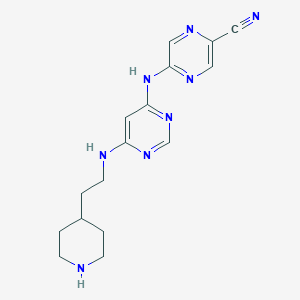
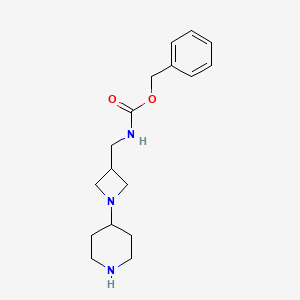
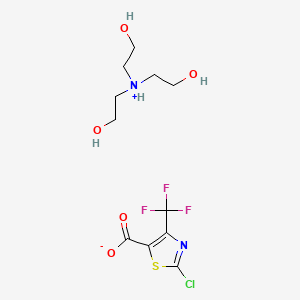
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
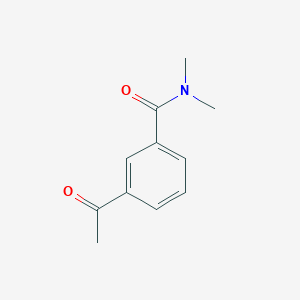
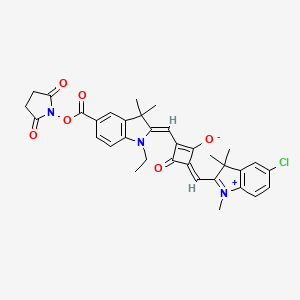
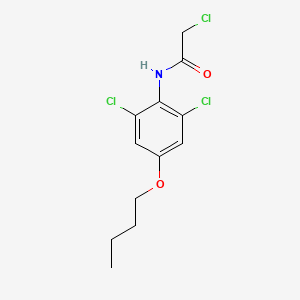
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
